4-(3-Acetylaminophenyl)-2-hydroxypyridine
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Overview
Description
4-(3-Acetylaminophenyl)-2-hydroxypyridine is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a hydroxyl group at the second position of the pyridine ring and an acetylaminophenyl group at the fourth position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Acetylaminophenyl)-2-hydroxypyridine typically involves the reaction of 3-acetylaminophenylboronic acid with 2-hydroxypyridine under Suzuki-Miyaura coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in an organic solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures ranging from 80°C to 120°C.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This involves the use of continuous flow reactors, which allow for better control over reaction parameters and improved safety. The use of automated systems for reagent addition and product isolation further enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(3-Acetylaminophenyl)-2-hydroxypyridine undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The acetyl group can be reduced to an amine using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitric acid for nitration, bromine for bromination.
Major Products Formed
Oxidation: Formation of 4-(3-Acetylaminophenyl)-2-pyridone.
Reduction: Formation of 4-(3-Aminophenyl)-2-hydroxypyridine.
Substitution: Formation of 4-(3-Acetylaminophenyl)-2-hydroxy-5-nitropyridine or 4-(3-Acetylaminophenyl)-2-hydroxy-5-bromopyridine.
Scientific Research Applications
4-(3-Acetylaminophenyl)-2-hydroxypyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(3-Acetylaminophenyl)-2-hydroxypyridine involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, while the acetylaminophenyl group can interact with enzymes and receptors. These interactions can modulate the activity of various biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
4-(3-Acetylaminophenyl)-2-hydroxypyridine can be compared with other similar compounds, such as:
4-(3-Aminophenyl)-2-hydroxypyridine: Lacks the acetyl group, which may affect its biological activity.
4-(3-Acetylaminophenyl)-2-pyridone: Contains a carbonyl group instead of a hydroxyl group, which can alter its reactivity and interactions.
4-(3-Acetylaminophenyl)-2-hydroxy-5-nitropyridine: Contains a nitro group, which can enhance its electrophilic properties.
These comparisons highlight the unique chemical and biological properties of this compound, making it a valuable compound for further research and development.
Properties
IUPAC Name |
N-[3-(2-oxo-1H-pyridin-4-yl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2/c1-9(16)15-12-4-2-3-10(7-12)11-5-6-14-13(17)8-11/h2-8H,1H3,(H,14,17)(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJRQQWMQCMBZRW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC(=C1)C2=CC(=O)NC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80682909 |
Source
|
Record name | N-[3-(2-Oxo-1,2-dihydropyridin-4-yl)phenyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80682909 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261915-16-5 |
Source
|
Record name | N-[3-(2-Oxo-1,2-dihydropyridin-4-yl)phenyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80682909 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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